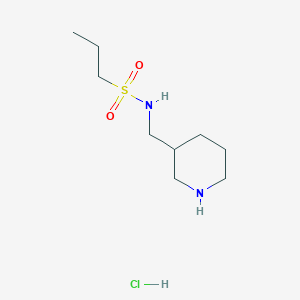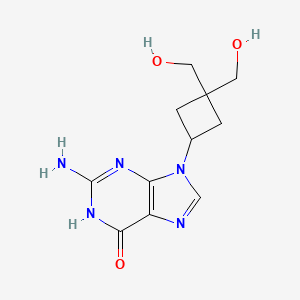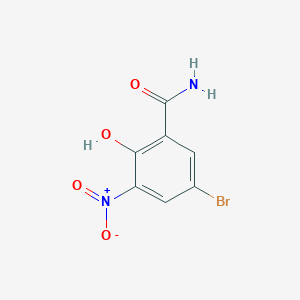
tert-Butyl (1-methylisoquinolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamato de tert-butilo (1-metilisoquinolin-3-il): es un compuesto químico con la fórmula molecular C15H18N2O2. Es un derivado de la isoquinolina, un compuesto orgánico aromático heterocíclico. Este compuesto se utiliza a menudo en la síntesis orgánica y la investigación farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del carbamato de tert-butilo (1-metilisoquinolin-3-il) normalmente implica la reacción de 1-metilisoquinolina con cloroformato de tert-butilo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloroformato. El producto se purifica luego utilizando técnicas estándar como la recristalización o la cromatografía en columna.
Métodos de producción industrial: En un entorno industrial, la producción de carbamato de tert-butilo (1-metilisoquinolin-3-il) puede implicar reacciones por lotes a gran escala utilizando reactivos y condiciones similares a las de la síntesis de laboratorio. El proceso se optimiza para obtener rendimiento y pureza, a menudo involucrando sistemas automatizados para el control preciso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El carbamato de tert-butilo (1-metilisoquinolin-3-il) puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes incluyen halógenos y nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halógenos (por ejemplo, cloro, bromo) en presencia de un catalizador.
Productos principales:
Oxidación: Derivados oxidados del anillo de isoquinolina.
Reducción: Formas reducidas del grupo carbamato.
Sustitución: Derivados de isoquinolina sustituidos.
Aplicaciones Científicas De Investigación
Química: El carbamato de tert-butilo (1-metilisoquinolin-3-il) se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de compuestos heterocíclicos complejos.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar las interacciones de los derivados de isoquinolina con macromoléculas biológicas.
Medicina: El compuesto se investiga por sus posibles propiedades farmacológicas, incluido su papel como precursor en la síntesis de agentes farmacéuticos.
Industria: En la industria química, el carbamato de tert-butilo (1-metilisoquinolin-3-il) se utiliza en la producción de productos químicos finos e intermedios para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción del carbamato de tert-butilo (1-metilisoquinolin-3-il) implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede actuar como un inhibidor o modulador de estos objetivos, afectando las vías bioquímicas y los procesos celulares. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares:
- Carbamato de tert-butilo (3-aminopropil)
- Carbamato de tert-butilo (5-bromotiazol-2-il)
Comparación: El carbamato de tert-butilo (1-metilisoquinolin-3-il) es único debido a su núcleo de isoquinolina, que imparte propiedades químicas y biológicas distintas. En comparación con otros carbamatos, ofrece ventajas específicas en términos de reactividad y selectividad en la síntesis orgánica y la investigación farmacéutica.
Propiedades
Fórmula molecular |
C15H18N2O2 |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
tert-butyl N-(1-methylisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O2/c1-10-12-8-6-5-7-11(12)9-13(16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,16,17,18) |
Clave InChI |
JACCSZCGSMWLEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=CC=CC=C12)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)


